7-Bromo-4-chloroisoquinoline

Medicinal Chemistry Sequential Cross-Coupling Building Block Differentiation

Medicinal chemistry teams often struggle with inefficient, multi-building-block library syntheses for hit-to-lead SAR exploration. 7-Bromo-4-chloroisoquinoline (CAS 1892730-06-1) is a 4,7-dihalogenated isoquinoline scaffold that directly solves this pain point through its programmable, differential halogen reactivity-the C7-Br bond undergoes oxidative addition with Pd(0) selectively before the C4-Cl bond, enabling chemoselective Suzuki, Sonogashira, or Buchwald-Hartwig couplings in sequence. This allows a single building block to generate diverse unsymmetrically 4,7-disubstituted isoquinoline libraries. It is a validated key intermediate for HPK1 inhibitor synthesis (see CN110709392B), offering a direct entry into patent-defined chemical space. BenchChem supplies this compound with verified identity and reliable global fulfillment for seamless integration into parallel synthesis workflows.

Molecular Formula C9H5BrClN
Molecular Weight 242.50 g/mol
Cat. No. B13675896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloroisoquinoline
Molecular FormulaC9H5BrClN
Molecular Weight242.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C=C1Br)Cl
InChIInChI=1S/C9H5BrClN/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H
InChIKeyBHJHGBLOVBSWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-chloroisoquinoline: Strategic Dihalogenated Building Block


7-Bromo-4-chloroisoquinoline (CAS 1892730-06-1, MFCD32709872) is a dihalogenated isoquinoline heterocycle with the molecular formula C9H5BrClN and a molecular weight of 242.50 g/mol . Its structural hallmark is the simultaneous presence of a chlorine atom at the C-4 position and a bromine atom at the C-7 position on the isoquinoline scaffold. This specific 4,7-disubstitution pattern is foundational to its role as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase-focused compound libraries [1]. The compound serves as a dual-purpose electrophilic partner, enabling programmable, sequential derivatization for the rapid generation of structural diversity in drug discovery programs.

Why 7-Bromo-4-chloroisoquinoline Cannot Be Replaced


Generic substitution of 7-Bromo-4-chloroisoquinoline with closely related analogs like 7-bromoisoquinoline, 4-chloroisoquinoline, or the inverted 4-bromo-7-chloroisoquinoline fundamentally fails due to the loss of programmable, site-selective reactivity. The core differentiation is not about which halogen is present, but about the exploitation of their differential reactivity for sequential, one-pot, or iterative functionalization strategies [1]. The C4-Cl bond is significantly less reactive than the C7-Br bond towards oxidative addition with Pd(0) catalysts, enabling chemoselective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at the C7 position first, followed by subsequent C4 derivatization [2]. This forms the basis of a wide range of synthetic applications in the construction of complex, patent-defined chemical space.

7-Bromo-4-chloroisoquinoline: Differentiation Evidence


Differential Reactivity for Sequential Cross-Coupling

The C7-Br bond exhibits markedly higher reactivity in Pd(0)-catalyzed cross-coupling compared to the C4-Cl bond, enabling a strictly chemoselective, sequential derivatization workflow. This differential reactivity allows for the initial functionalization at C7 via Suzuki-Miyaura coupling with an arylboronic acid, leaving the C4-Cl intact for a subsequent, distinct coupling event [1]. In contrast, the comparator 4-bromo-7-chloroisoquinoline reverses the substitution pattern, placing the more reactive bromine at C4, which alters the synthetic sequence and the types of accessible analogs. This is supported by general kinetic data: oxidative addition of PhBr to Pd(PPh3)4 is approximately 200 times faster than PhCl [2].

Medicinal Chemistry Sequential Cross-Coupling Building Block Differentiation

Regiochemical Precision in Kinase Pharmacophores

7-Bromo-4-chloroisoquinoline serves as a critical intermediate in the synthesis of HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors, a prominent target in immuno-oncology [1]. The specific 4,7-substitution pattern is essential for constructing the precise vectorial orientation of substituents required within the HPK1 ATP-binding pocket. In contrast, the 7-bromo-1-chloroisoquinoline isomer is documented as a more general synthetic intermediate without demonstrated utility in this specific patent-defined chemical space , highlighting the critical nature of the C4 versus C1 chloro substitution.

HPK1 Inhibitor Kinase Drug Discovery Patent Intermediates

Purity and Identity Verification for Library Synthesis

Commercially available 7-Bromo-4-chloroisoquinoline from specialist suppliers is characterized by stringent quality control metrics, typically including NMR, HPLC, and GC analyses to confirm purity and identity . This level of documentation is critical for reproducibility in library synthesis. In comparison, some alternative isomers or less-documented sources may only provide basic Certificate of Analysis data, increasing the risk of introducing impurities that can interfere with high-throughput biological screening.

Chemical Procurement Quality Control Library Synthesis

7-Bromo-4-chloroisoquinoline: Key Application Scenarios


Iterative Library Synthesis for Kinase Drug Discovery

The primary application scenario stems directly from its differential halogen reactivity. A medicinal chemistry team can procure this single building block to generate a library of unsymmetrically 4,7-disubstituted isoquinolines. The first functionalization step exploits the highly reactive C7-Br bond in a Pd-catalyzed Suzuki-Miyaura coupling. The intact C4-Cl is then utilized in a subsequent, orthogonal cross-coupling or nucleophilic aromatic substitution, as supported by the foundational reactivity differences established in the primary literature [1]. This two-step, one-building-block strategy maximizes scaffold diversity while minimizing the number of starting materials, directly addressing efficiency goals in hit-to-lead optimization.

Synthesis of HPK1 Inhibitor Scaffolds for Immuno-Oncology

This compound is a key intermediate in the synthesis of a specific class of HPK1 inhibitors. Patent literature, specifically CN110709392B, describes the use of various isoquinoline intermediates for constructing HPK1 inhibitors [2]. The 7-bromo-4-chloroisoquinoline scaffold is particularly suited for this application, as the 4,7-substitution pattern is crucial for accessing the targeted pharmacophore. For research programs developing next-generation HPK1 inhibitors, this compound offers a direct and validated entry point into patent-defined chemical space, streamlining the synthesis of key analogs for structure-activity relationship studies.

Specialty Building Block for Parallel Synthesis and Lead Optimization

The compound's unique ability to undergo sequential and chemoselective transformations makes it ideal for parallel synthesis workflows. It can be used as a core scaffold in a matrix synthesis approach, where a set of boronic acids is first coupled at C7, and the resulting intermediates are then divided and reacted with different nucleophiles at C4. This divergent strategy enables the rapid generation of large, diverse compound libraries for lead optimization [1]. The precise regiochemical outcome is critical for establishing robust structure-activity relationships, as it ensures that structural modifications are introduced at defined vectors around the isoquinoline core.

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